2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrimidine core fused with a phenylacetamide moiety. The presence of a fluoroanilino group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide typically involves the reaction of thiouracil derivatives with hydrazonoyl chlorides. This reaction is carried out under specific conditions to ensure regioselectivity and yield the desired triazolopyrimidine product . The reaction conditions often include the use of a base and controlled temperature to facilitate the formation of the triazolo[4,3-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted triazolopyrimidines.
Scientific Research Applications
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic GMP-AMP synthase by binding to its active site, thereby preventing the synthesis of cyclic GMP-AMP . This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A five-membered heterocycle with three nitrogen atoms, commonly used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antiviral and antimicrobial properties.
Uniqueness
2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-methyl-N-phenylacetamide stands out due to its specific structural features, such as the fluoroanilino group, which enhances its chemical reactivity and biological activity. Its ability to inhibit cyclic GMP-AMP synthase makes it a unique candidate for further research in the field of enzyme inhibition and cancer therapy .
Properties
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-25(16-5-3-2-4-6-16)18(28)13-27-20(29)26-12-11-17(23-19(26)24-27)22-15-9-7-14(21)8-10-15/h2-12H,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREWAVAYBQNIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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